2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(2-NITROPHENYL)ACETAMIDE
Overview
Description
2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(2-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of an imidazolidinone ring, a phenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(2-NITROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Nitrophenyl Group: This step involves the nitration of an aromatic ring followed by coupling with the imidazolidinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(2-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-(2-chlorophenyl)acetamide
- 2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-(2-methylphenyl)acetamide
- 2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-(2-hydroxyphenyl)acetamide
Uniqueness
2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-(2-NITROPHENYL)ACETAMIDE is unique due to the presence of both the nitrophenyl and imidazolidinone moieties, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-(2,5-dioxo-3-phenylimidazolidin-1-yl)-N-(2-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c22-15(18-13-8-4-5-9-14(13)21(25)26)10-20-16(23)11-19(17(20)24)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHYCSSRECBRFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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